Etafenone

Catalog No.
S527471
CAS No.
90-54-0
M.F
C21H27NO2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etafenone

CAS Number

90-54-0

Product Name

Etafenone

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3

InChI Key

OEGDFSLNGABBKJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Baxacor, Dialicor, etafenone, etafenone hydrochloride, etaphenone

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2

Description

The exact mass of the compound Etafenone is 325.2042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. It belongs to the ontological category of aromatic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etafenone is chemically classified as a phenolic compound with the molecular formula C21H27NO2. It features a unique structure that includes an aromatic ring and a ketone functional group, contributing to its pharmacological properties. The compound is often utilized in the treatment of heart conditions due to its ability to enhance myocardial energy metabolism and improve cardiac function .

Typical of ketones and phenolic compounds. Notably, it can participate in:

  • Nucleophilic additions: The carbonyl group in the ketone can react with nucleophiles.
  • Reduction reactions: Etafenone can be reduced to form alcohol derivatives.
  • Condensation reactions: It may also engage in condensation with other compounds to form more complex structures.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

The primary biological activity of Etafenone is its cardioprotective effect. Research indicates that it significantly increases levels of creatine phosphate and adenosine triphosphate (ATP) in myocardial tissues, suggesting enhanced energy metabolism in heart cells . Additionally, it has been shown to:

  • Improve myocardial oxygen consumption.
  • Exhibit vasodilatory effects, which can aid in reducing cardiac workload.

These properties make it particularly useful in treating conditions like ischemic heart disease.

Etafenone can be synthesized through several methods, including:

  • Homologation of aryl ketones: This method involves the transformation of simpler aryl ketones into more complex structures like Etafenone using reagents that facilitate chain elongation .
  • Condensation reactions: Combining appropriate aromatic compounds with ketones under specific conditions can yield Etafenone.

The choice of synthesis method often depends on the desired yield and purity of the final product.

Etafenone is primarily used in:

  • Cardiovascular therapies: It is effective in managing conditions such as angina pectoris and heart failure.
  • Pharmaceutical research: Its unique properties make it a subject of study for developing new cardiac drugs.

Moreover, its influence on energy metabolism has implications for broader research into metabolic disorders.

Interaction studies have shown that Etafenone can interact with various drugs:

  • Iloprost: This combination may enhance hypotensive effects.
  • Isosorbide mononitrate: Co-administration can increase vasodilatory responses .

These interactions highlight the importance of monitoring drug combinations when prescribing Etafenone to avoid adverse effects.

Several compounds share structural or functional similarities with Etafenone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PropranololC16H21NO2Non-selective beta-blocker; used for hypertension.
MetoprololC15H25NO3Selective beta-1 blocker; improves heart efficiency.
DiltiazemC22H26N2O3SCalcium channel blocker; reduces cardiac workload.

Uniqueness of Etafenone

While many of these compounds are used for cardiovascular issues, Etafenone's distinct mechanism involving enhanced myocardial energy metabolism sets it apart. Its ability to increase ATP levels specifically makes it a unique option among cardiac medications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

325.204179104 g/mol

Monoisotopic Mass

325.204179104 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0I14K589E7

Related CAS

2192-21-4 (hydrochloride)

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01D - Vasodilators used in cardiac diseases
C01DX - Other vasodilators used in cardiac diseases
C01DX07 - Etafenone

Other CAS

90-54-0

Wikipedia

Etafenone

Dates

Modify: 2023-07-15
1: Ujiie A, Komatsu H, Kubota T, Hamano S, Naito J. [Studies on the inhibitory effect of etafenone hydrochloride on platelet aggregation]. Nihon Yakurigaku Zasshi. 1983 Jun;81(6):493-8. Japanese. PubMed PMID: 6618341.
2: Kitamura S, Ishihara Y. Effect of calcium antagonist, etafenone hydrochloride, on the isolated guinea pig tracheal tissues. Arzneimittelforschung. 1980;30(7):1088-91. PubMed PMID: 7191291.
3: Etoh Y, Nakazawa M, Imai S. Effects of etafenone on myocardial energy metabolism as studied by an organ redoximeter and biochemical analyses. Jpn J Pharmacol. 1984 Jul;35(3):229-35. PubMed PMID: 6482088.
4: Kukovetz WR. Modification of the cardiostimulatory and coronary dilator effect of isopreenaline caused by etafenone. Arzneimittelforschung. 1975 Jan;25(1):31-8. German. PubMed PMID: 238542.
5: Flohr H, Breull W. Effect of etafenone on total and regional myocardial blood flow. Arzneimittelforschung. 1975 Sep;25(9):1400-3. PubMed PMID: 23.
6: Toda H, Watanabe Y. Cardiac electrophysiologic effects of etafenone hydrochloride (Dialicor), a new antiarrhythmic agent. J Electrocardiol. 1979 Jul;12(3):283-93. PubMed PMID: 469443.
7: Diculescu I, Popescu LM. The effect of etafenone on the subcellular distribution of calcium and some oligoelements in heart muscle. Ultracytochemical and x-ray microanalytical study. Arzneimittelforschung. 1976;26(12):2158-64. PubMed PMID: 1037264.
8: Hashimoto K, Satoh H, Imai S. Effects of etafenone and antiarrhythmic drugs on Na and Ca channels of guinea pig atrial muscle. J Cardiovasc Pharmacol. 1979 Sep-Oct;1(5):561-70. PubMed PMID: 94412.
9: Hapke HJ, Sterner W. [Pharmacological and toxicological studies on the effect characterization of etafenone]. Arzneimittelforschung. 1969 Oct;19(10):1664-72. German. PubMed PMID: 5395365.
10: Raberger G, Weissel M. The effects of etafenone on the coronary and femoral circulations before and after adrenergic -blockade in intact dogs. Pharmacology. 1972;7(4):264-70. PubMed PMID: 4403998.
11: Kohlhardt M. [Inhibition of the slow-response action potential of mammalian ventricular myocardium by etafenone (author's transl)]. Arzneimittelforschung. 1979;29(2):218-21. German. PubMed PMID: 582134.
12: Ishihara Y, Inada E, Kitamura S. [Effect of calcium antagonist, etafenone hydrochloride, on the contractile responses in rabbit pulmonary artery and descending aorta strips (author's transl)]. Kokyu To Junkan. 1979 Nov;27(11):1203-7. Japanese. PubMed PMID: 523840.
13: Matsuo H, Matsui A, Nasu R, Takanaga H, Inoue N, Hattori F, Ohtani H, Sawada Y. Propiverine-induced Parkinsonism: a case report and a pharmacokinetic/pharmacodynamic study in mice. Pharm Res. 2000 May;17(5):565-71. PubMed PMID: 10888308.
14: Ishihara Y, Yotsumoto H, Kudoh S, Sasaki K, Kitamura S. [Effect of calcium antagonist (etafenone hydrochloride) on the isolated guinea pig tracheal tissues (author's transl)]. Kokyu To Junkan. 1978 Aug;26(8):767-71. Japanese. PubMed PMID: 694241.
15: Kukovetz WR. [Effect of ortho-(beta-diethylaminoethoxy)phenylpropiophenone x HCl (etafenone) on the dynamics, metabolism, O2-utilization and coronary flow of Heart]. Arzneimittelforschung. 1969 Oct;19(10):1672-7. German. PubMed PMID: 4391205.
16: Fierro B, Castiglione MG, Salemi G, Savettieri G. Myasthenia-like syndrome induced by cardiovascular agents. Report of a case. Ital J Neurol Sci. 1987 Apr;8(2):167-9. PubMed PMID: 3036745.
17: Sergeev PV, Dukhanin AS, Nikolaevskiĭ VA, Reznikov KM. [Effects of etafon on calcium ion contents in smooth muscle cells of the aorta]. Biull Eksp Biol Med. 1991 Aug;112(8):146-8. Russian. PubMed PMID: 1786372.
18: Hopf R, Becker HJ, Kober G, Dowinsky S, Kaltenbach M. [Treatment of angina pectoris with calcium antagonists]. Herz. 1982 Aug;7(4):221-34. Review. German. PubMed PMID: 6751971.
19: BROTZU G, BINAGHI G. [HEMODYNAMIC RESEARCH ON THE ACTION OF L. G. 11457 (DIALICOR) IN EXPERIMENTAL ANIMALS]. Minerva Cardioangiol. 1965 Mar;13:151-6. Italian. PubMed PMID: 14311176.
20: Del Giallo P, Valiensi M. [Controlled clinical study of a coronary active drug (etaphenone chlorhydrate) for parenteral administration]. Minerva Cardioangiol. 1972 Nov;20(11):642-57. Italian. PubMed PMID: 4566131.

Explore Compound Types